molecular formula C10H14S2 B14740794 1,4-Benzenedimethanethiol, 2,5-dimethyl- CAS No. 6176-91-6

1,4-Benzenedimethanethiol, 2,5-dimethyl-

Cat. No.: B14740794
CAS No.: 6176-91-6
M. Wt: 198.4 g/mol
InChI Key: YUZNQANABTUQEN-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanethiol, 2,5-dimethyl- is an organic compound with the molecular formula C10H14S2. It is a derivative of 1,4-benzenedimethanethiol, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its thiol functional groups, which are sulfur-containing groups that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedimethanethiol, 2,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethyl-1,4-benzenedimethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2,5-dimethyl-1,4-benzenedimethanol

    Thiolating Agent: Thiourea or hydrogen sulfide

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst

    Product: 1,4-Benzenedimethanethiol, 2,5-dimethyl-

Industrial Production Methods

Industrial production of 1,4-benzenedimethanethiol, 2,5-dimethyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedimethanethiol, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbons.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol groups.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

1,4-Benzenedimethanethiol, 2,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-benzenedimethanethiol, 2,5-dimethyl- involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can modulate the activity of enzymes, proteins, and other biomolecules. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

1,4-Benzenedimethanethiol, 2,5-dimethyl- can be compared with other similar compounds such as:

    1,4-Benzenedimethanethiol: Lacks the methyl substitutions at the 2 and 5 positions.

    1,4-Benzenedimethanol: Contains hydroxyl groups instead of thiol groups.

    1,4-Benzenedimethanethiol, 2,5-dichloro-: Contains chlorine substitutions at the 2 and 5 positions instead of methyl groups.

The uniqueness of 1,4-benzenedimethanethiol, 2,5-dimethyl- lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Properties

CAS No.

6176-91-6

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

IUPAC Name

[2,5-dimethyl-4-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C10H14S2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3

InChI Key

YUZNQANABTUQEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CS)C)CS

Origin of Product

United States

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